(S,S)-(-)-Hydrobenzoin

描述

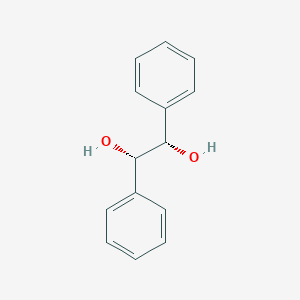

Structure

3D Structure

属性

IUPAC Name |

(1S,2S)-1,2-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDTPWNFBQHEB-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357389, DTXSID801021449 | |

| Record name | (S,S)-(-)-Hydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-1,2-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-48-1, 2325-10-2 | |

| Record name | Hydrobenzoin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrobenzoin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002325102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S,S)-(-)-Hydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-1,2-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-1,2-diphenylethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROBENZOIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX45Q7714B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROBENZOIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR8L8S2Y8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S,S)-(-)-Hydrobenzoin: A Comprehensive Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S,S)-(-)-hydrobenzoin, a pivotal chiral diol in asymmetric synthesis. The document details its synthesis via the Sharpless asymmetric dihydroxylation of trans-stilbene (B89595), outlines its key physicochemical properties, and discusses its significant applications in the fields of pharmaceutical development and chiral catalysis.

Introduction

This compound, also known as (1S,2S)-1,2-diphenyl-1,2-ethanediol, is a C2-symmetric chiral diol that serves as a versatile building block and chiral auxiliary in organic synthesis.[1][2][3][4] Its unique stereochemistry is instrumental in the production of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules.[2][5] The Sharpless asymmetric dihydroxylation provides a reliable and highly enantioselective route to this valuable compound.[5][6][7]

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄O₂ | [1] |

| Molecular Weight | 214.26 g/mol | [8] |

| CAS Number | 2325-10-2 | [8] |

| Melting Point | 148-150 °C | [3][8][9] |

| Optical Rotation [α]²⁴/D | -94° (c = 2.5 in ethanol) | [8] |

| Enantiomeric Excess (ee) | ≥99% (GLC) | [8] |

| Appearance | White or off-white crystalline powder | [1] |

Synthesis: Sharpless Asymmetric Dihydroxylation of trans-Stilbene

The most common and efficient method for the synthesis of this compound is the Sharpless asymmetric dihydroxylation of trans-stilbene. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. The commercially available AD-mix-α, which contains the chiral ligand (DHQ)₂PHAL, is typically used to produce the (S,S)-enantiomer.

Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for the Sharpless asymmetric dihydroxylation.[10][11]

Materials:

-

trans-Stilbene

-

AD-mix-α

-

Water

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate

-

Methanol (B129727) or Ethanol (B145695) (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-α (1.4 g per 1 mmol of olefin) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of olefin). Stir the mixture at room temperature until both phases are clear.

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Substrate Addition: Add trans-stilbene (1 mmol) to the cooled reaction mixture.

-

Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Quenching: Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of olefin) and warm the mixture to room temperature. Continue stirring for approximately one hour.

-

Extraction: Add ethyl acetate (10 mL per 1 mmol of olefin) to the reaction mixture. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from hot methanol or ethanol to obtain a white crystalline solid.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Applications in Asymmetric Synthesis

This compound is a cornerstone in asymmetric synthesis, finding utility in several key areas:

-

Chiral Ligands: It serves as a precursor for the synthesis of more complex chiral ligands that are employed in a variety of metal-catalyzed asymmetric reactions.

-

Chiral Auxiliaries: The hydroxyl groups can be derivatized to introduce a chiral influence on a prochiral substrate, directing the stereochemical outcome of a reaction.[2]

-

Chiral Building Blocks: The inherent C2 symmetry and defined stereocenters make it an ideal starting material for the total synthesis of complex, biologically active molecules.[2][5]

Its applications extend to pharmaceutical development, where it is an important intermediate for synthesizing enantiomerically pure drugs, thereby enhancing their efficacy and reducing potential side effects.[1][2]

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Sharpless asymmetric dihydroxylation is dictated by the choice of the chiral ligand. The use of AD-mix-α, containing the dihydroquinine (DHQ)-based ligand (DHQ)₂PHAL, leads to the formation of the (S,S)-diol. Conversely, AD-mix-β, which contains the dihydroquinidine (B8771983) (DHQD)-based ligand (DHQD)₂PHAL, yields the enantiomeric (R,R)-diol. This relationship is depicted in the following diagram.

Caption: Ligand-based stereocontrol in the Sharpless asymmetric dihydroxylation.

Conclusion

This compound is a highly valuable chiral diol with significant applications in asymmetric synthesis and drug development. The Sharpless asymmetric dihydroxylation of trans-stilbene provides an efficient and highly stereoselective route to this compound. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for researchers and scientists in the field.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. scbt.com [scbt.com]

- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S,S)-(-)-氢化苯偶姻 99%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 2325-10-2 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of (S,S)-(-)-Hydrobenzoin

An In-depth Technical Guide to (S,S)-(-)-Hydrobenzoin: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

This compound, a chiral diol, is a versatile and valuable molecule in the fields of organic synthesis and pharmaceutical development. Its C2 symmetry and stereodefined hydroxyl groups make it an excellent chiral auxiliary, ligand, and building block for the synthesis of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the , along with detailed experimental protocols for its synthesis, purification, and analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is systematically known as (1S,2S)-1,2-diphenylethane-1,2-diol.[1] It is the levorotatory enantiomer of hydrobenzoin (B188758). The following tables summarize its key identifiers and physical properties.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (1S,2S)-1,2-diphenylethane-1,2-diol[1] |

| Synonyms | (S,S)-(-)-1,2-Diphenyl-1,2-ethanediol, (S,S)-1,2-Diphenylethylene glycol[2][3] |

| CAS Number | 2325-10-2[2][3][4][5][6] |

| Molecular Formula | C₁₄H₁₄O₂[3][4][5][6] |

| Molecular Weight | 214.26 g/mol [2][3][4][5][6] |

| InChI Key | IHPDTPWNFBQHEB-KBPBESRZSA-N[2] |

| SMILES String | O--INVALID-LINK--c1ccccc1">C@Hc2ccccc2[2] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White or off-white crystalline powder[4] |

| Melting Point | 146 - 150 °C[2][4] |

| Boiling Point | ~373 °C at 760 mmHg (estimated)[5] |

| Optical Rotation | [α]²⁰/D = -95° (c=1 in CHCl₃)[4] |

| Optical Purity (ee) | ≥ 99% (by GLC) is commercially available[2] |

| Solubility | Soluble in ethanol (B145695) and other organic solvents; sparingly soluble in water. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of hydrobenzoin isomers can be complex due to the presence of diastereomers (meso vs. enantiomeric pairs). For the (S,S) enantiomer, the methine protons (CH-OH) and the hydroxyl protons (OH) are of particular interest. The phenyl protons typically appear as a multiplet in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Key signals include those for the methine carbons (C-OH) and the aromatic carbons.

Table 3: Representative NMR Data for Hydrobenzoin (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | ~7.1-7.3 (m, 10H, Ar-H), ~5.4 (d, 2H, OH), ~4.6 (d, 2H, CH) |

| ¹³C NMR | ~142 (Ar-C), ~127 (Ar-CH), ~126 (Ar-CH), ~77 (CH-OH) |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, broad absorption band corresponding to the O-H stretching of the hydroxyl groups, typically in the range of 3200-3600 cm⁻¹. C-H stretching vibrations from the aromatic rings are observed around 3000-3100 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of this compound. The molecular ion peak (M+) would be observed at m/z = 214. Common fragmentation patterns involve the loss of water and cleavage of the C-C bond between the two hydroxyl-bearing carbons.

Chemical Properties and Applications

This compound is a stable compound under normal laboratory conditions.[8] Its primary utility stems from its chirality.

-

Chiral Auxiliary and Ligand: It is widely used in asymmetric synthesis to introduce chirality into a molecule.[4] It can be used to prepare chiral ligands for metal-catalyzed reactions.

-

Building Block: It serves as a chiral starting material for the synthesis of more complex enantiomerically pure molecules, including pharmaceuticals and natural products.[4]

-

Pharmaceutical Development: As an important intermediate, it contributes to the synthesis of chiral drugs, potentially enhancing their efficacy and reducing side effects.[4]

-

Polymer Chemistry: It has applications in the formulation of photoinitiators for UV-cured coatings and adhesives.[4]

Experimental Protocols

Synthesis of this compound via Asymmetric Reduction of Benzil

A common method for preparing enantiomerically enriched hydrobenzoin is the asymmetric reduction of benzil. This can be achieved using chiral catalysts.

Caption: Workflow for the asymmetric synthesis of this compound.

Methodology:

-

Reaction Setup: A solution of a chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) in a suitable solvent (e.g., DMF) is prepared in a reaction flask under an inert atmosphere.

-

Addition of Reagents: A mixture of formic acid and triethylamine (B128534) is added, followed by the addition of benzil.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 24-48 hours) until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by the addition of water. The precipitated product is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., methanol (B129727) or ethanol/water) to yield pure this compound.[8]

Purification by Recrystallization

Methodology:

-

Dissolution: Dissolve the crude hydrobenzoin in a minimum amount of a hot solvent (e.g., ethanol).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: General procedure for the purification of hydrobenzoin by recrystallization.

Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess (ee) of this compound can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the hydrobenzoin sample in a suitable solvent (e.g., methanol).

-

HPLC System: Use an HPLC system equipped with a chiral column (e.g., Astec® CYCLOBOND I 2000).

-

Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4.1) and an organic solvent (e.g., acetonitrile).[1]

-

Analysis: Inject the sample and monitor the elution of the enantiomers using a UV detector (e.g., at 254 nm).[1] The retention times for the (S,S) and (R,R) enantiomers will be different.

-

Calculation: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Caption: Logical flow for the determination of enantiomeric excess by chiral HPLC.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is a stable solid but should be stored away from strong oxidizing agents.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a cornerstone chiral molecule with significant applications in asymmetric synthesis, particularly within the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with established synthetic and analytical protocols, make it an indispensable tool for the creation of complex, enantiomerically pure molecules. This guide provides essential technical information to support researchers and drug development professionals in leveraging the full potential of this versatile compound.

References

- 1. Chromatogram Detail [sigmaaldrich.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 2325-10-2 [chemicalbook.com]

- 5. CAS 2325-10-2 | this compound - Synblock [synblock.com]

- 6. studypool.com [studypool.com]

- 7. brainly.com [brainly.com]

- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

An In-depth Technical Guide to (S,S)-(-)-Hydrobenzoin: Structure, Stereochemistry, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-(-)-Hydrobenzoin, also known as (1S,2S)-1,2-diphenylethane-1,2-diol, is a C2-symmetric chiral diol of significant interest in the fields of organic synthesis and pharmaceutical development. Its rigid structure and defined stereochemistry make it a valuable chiral auxiliary, ligand, and building block for the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the structure, stereochemistry, properties, synthesis, and applications of this compound, with a particular focus on its role in drug development.

Physicochemical Properties and Stereochemistry

This compound is a white to off-white crystalline powder. The molecule possesses two chiral centers at the C1 and C2 positions of the ethane (B1197151) backbone, both having the S-configuration. This specific stereoisomer is levorotatory, meaning it rotates plane-polarized light to the left. The C2 symmetry of the molecule is a key feature, influencing its effectiveness in inducing stereoselectivity in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄O₂ | [1][2] |

| Molecular Weight | 214.26 g/mol | [1][2] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 146 - 150 °C | [1] |

| Optical Rotation [α]²⁰_D | -95° (c=1 in CHCl₃) | [1] |

| CAS Number | 2325-10-2 | [1][2] |

Experimental Protocols

Synthesis of this compound via Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation provides a reliable method for the synthesis of enantiomerically enriched vicinal diols from olefins. To obtain this compound, trans-stilbene (B89595) is subjected to dihydroxylation using a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ), such as (DHQ)₂PHAL. The following is a representative protocol adapted from established procedures.[3][4][5]

Materials:

-

trans-Stilbene

-

AD-mix-α (contains (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O)

-

Water

-

Sodium sulfite (B76179)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of tert-butanol and water (1:1, v/v) at room temperature, add AD-mix-α (1.4 g per 1 mmol of olefin).

-

Cool the mixture to 0 °C and add trans-stilbene (1 mmol).

-

Stir the reaction vigorously at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding solid sodium sulfite (1.5 g) and warm the mixture to room temperature.

-

Stir for an additional hour, then add ethyl acetate.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Chiral HPLC Analysis of Hydrobenzoin (B188758) Enantiomers

The enantiomeric excess (ee) of the synthesized hydrobenzoin can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Table 2: Chiral HPLC Method for Hydrobenzoin Enantiomers

| Parameter | Condition |

| Column | Chiralpak IA or equivalent amylose-based chiral stationary phase |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Applications in Drug Development

The C2-symmetric and chiral nature of this compound makes it a valuable precursor and chiral auxiliary in the synthesis of pharmaceuticals. A notable example is its application in the synthesis of the HIV-1 protease inhibitor, Amprenavir.

Case Study: Synthesis of Amprenavir

While a direct, detailed protocol starting from this compound for the industrial synthesis of Amprenavir is proprietary, the core of the molecule contains a (1S,2R)-1-amino-2-hydroxyindan moiety, the stereochemistry of which can be controlled using chiral building blocks derived from hydrobenzoin. The synthesis of Amprenavir and its prodrug, Fosamprenavir, involves the coupling of a chiral amino alcohol derivative with a sulfonamide component. The stereochemistry of the hydroxyl and amino groups is critical for the drug's binding affinity to the HIV-1 protease active site.

Mechanism of Action: HIV-1 Protease Inhibition

Amprenavir is a competitive inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle. HIV-1 protease cleaves newly synthesized viral polyproteins into smaller, functional proteins required for the assembly of mature, infectious virions. By binding to the active site of the protease, Amprenavir blocks this cleavage process, resulting in the production of immature and non-infectious viral particles.

Logical Workflow for Chiral Drug Synthesis

The general workflow for utilizing a chiral building block like this compound in drug synthesis involves several key stages, from initial synthesis of the chiral precursor to the final API.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its well-defined stereochemistry and rigid C2-symmetric structure are highly advantageous for the construction of enantiomerically pure molecules. The detailed experimental protocols for its synthesis and analysis, coupled with its demonstrated application in the synthesis of important pharmaceuticals like Amprenavir, underscore its significance for researchers and professionals in drug development. The continued exploration of its utility in asymmetric catalysis and as a chiral auxiliary will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Recent Advances in Heterocyclic HIV Protease Inhibitors [mdpi.com]

- 3. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Chiral-catalyst-based convergent synthesis of HIV protease inhibitor GRL-06579A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

Early History: From Benzoin Condensation to Racemic Hydrobenzoin

An In-Depth Technical Guide to the Discovery and History of Chiral Hydrobenzoins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and synthesis of chiral hydrobenzoins (1,2-diphenyl-1,2-ethanediols), invaluable C2-symmetric chiral diols in modern chemistry. We will delve into the progression from early racemic syntheses to the sophisticated asymmetric methods that have made enantiopure hydrobenzoins readily accessible for applications in catalysis, materials science, and pharmaceutical development.

The story of hydrobenzoin (B188758) begins with its precursor, benzoin (B196080). In 1832, Justus von Liebig and Friedrich Wöhler first reported the formation of benzoin from the reaction of two benzaldehyde (B42025) molecules, a reaction they observed during their research on bitter almond oil.[1][2][3] This process, historically termed the benzoin condensation, was catalytically improved in the late 1830s by Nikolay Zinin, a student in Liebig's laboratory, who introduced the use of cyanide as a catalyst.[1][4]

Hydrobenzoin itself is derived from the reduction of benzoin or its oxidized form, benzil (B1666583). Early reduction methods, such as those studied by Zinin, typically yielded a mixture of stereoisomers.[5] Hydrobenzoin possesses two chiral centers, leading to three possible stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-hydrobenzoin, and an achiral meso compound.

The stereoselective synthesis of the meso isomer can be achieved through methods like the reduction of benzil with sodium borohydride, where the reaction proceeds through a diastereoselective pathway.[6] However, for applications requiring chirality, the isolation of a single enantiomer was the next significant challenge.

The Pursuit of Enantiopurity: Resolution and Early Asymmetric Methods

Initially, accessing enantiomerically pure hydrobenzoins relied on the classical method of optical resolution.[4] This process involves separating a racemic mixture (a 50:50 mixture of (R,R)- and (S,S)-enantiomers) by reacting it with a chiral resolving agent to form a pair of diastereomers.[7] Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.[7] While effective, this method is often tedious and inherently limits the maximum yield of a single enantiomer to 50%.

The first breakthrough towards an asymmetric synthesis was reported by Vladimir Prelog in 1965.[3] He investigated the biocatalytic reduction of benzil using the microorganism Curvularia falcata. This enzymatic process yielded (S,S)-hydrobenzoin in high optical purity; however, it also produced a nearly equal amount of the undesired meso-hydrobenzoin, complicating purification and limiting its practical application.[3]

The Modern Era: Catalytic Asymmetric Synthesis

The development of efficient, catalytic methods for asymmetric synthesis in the late 20th century revolutionized access to chiral hydrobenzoins. Two primary strategies have become cornerstones for their preparation: the asymmetric dihydroxylation of stilbene (B7821643) and the asymmetric hydrogenation of benzil or benzoin.

Sharpless Asymmetric Dihydroxylation (AD)

Developed by K. Barry Sharpless, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, the Asymmetric Dihydroxylation (AD) reaction is a powerful method for converting alkenes into chiral vicinal diols.[8] When applied to trans-stilbene, it provides a direct route to enantiopure hydrobenzoin.

The reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids.[9] The choice of ligand dictates the stereochemical outcome:

-

(DHQ)₂-PHAL leads to the (S,S)-diol.

-

(DHQD)₂-PHAL leads to the (R,R)-diol.

A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst, allowing it to be used in small, safe, and cost-effective quantities.[8] For convenience, premixed reagents, known as AD-mix-α (containing the DHQ ligand) and AD-mix-β (containing the DHQD ligand), are commercially available.[8]

Asymmetric Transfer Hydrogenation

An alternative and highly efficient strategy is the asymmetric reduction of the diketone benzil or the hydroxyketone benzoin. This approach often utilizes chiral transition metal catalysts, such as those based on Ruthenium (Ru). A key advantage of reducing benzoin is the possibility of a dynamic kinetic resolution. Under basic reaction conditions, the chiral center in benzoin can rapidly racemize, allowing the catalyst to selectively convert the racemic starting material into a single stereoisomer of the hydrobenzoin product in yields approaching 100%.

This method has proven to be a practical and scalable route to enantiomerically pure hydrobenzoins, achieving excellent yields and stereoselectivity.

Comparison of Modern Synthetic Methods

The table below summarizes key quantitative data for the leading asymmetric synthesis protocols, providing a clear comparison for researchers selecting a method.

| Method | Starting Material | Catalyst/Ligand | Yield | Enantiomeric Excess (ee) | Key Features |

| Sharpless AD | trans-Stilbene | OsO₄ / (DHQD)₂-PHAL | ~90% | 90-99% | Commercially available AD-mix reagents; reliable and well-established. |

| Asymmetric Transfer Hydrogenation | rac-Benzoin | RuCl--INVALID-LINK-- | ~97% | >99% | Dynamic kinetic resolution allows for theoretical 100% yield from racemate. |

| Asymmetric Transfer Hydrogenation | Benzil | RuCl--INVALID-LINK-- | ~84% | >99% | Direct reduction of the diketone with high enantioselectivity. |

Detailed Experimental Protocols

The following are detailed, peer-reviewed protocols for the synthesis of enantiopure hydrobenzoins.

Protocol 1: Asymmetric Dihydroxylation of trans-Stilbene

This procedure is adapted from Organic Syntheses and describes the preparation of (R,R)-1,2-diphenyl-1,2-ethanediol.[10]

Reagents and Equipment:

-

3-L, three-necked, round-bottomed flask with mechanical stirrer

-

trans-Stilbene (180.25 g, 1.0 mol)

-

4-Methylmorpholine N-oxide (NMO), 60 wt. % in water (260 mL, 1.5 mol)

-

Dihydroquinidine (B8771983) 4-chlorobenzoate (B1228818) (23.25 g, 0.05 mol)

-

Acetone (B3395972) (375 mL)

-

Water (7.5 mL)

-

Osmium tetroxide (OsO₄) (Handle with extreme caution in a fume hood)

-

Sodium sulfite (B76179) (Na₂SO₃)

Procedure:

-

To the 3-L flask, add trans-stilbene, the aqueous NMO solution, dihydroquinidine 4-chlorobenzoate, acetone, and water at room temperature.

-

Stir the resulting mixture to form a solution where the solvent is approximately 25% water/75% acetone (v/v).

-

Carefully add osmium tetroxide as a solid (on a 1-mol scale) or as a stock solution in toluene.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

-

After the reaction is complete (typically after several hours), quench the reaction by adding solid sodium sulfite (approx. 100 g) and stir for at least 1 hour.

-

Filter the mixture through a pad of Celite to remove solids.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hot ethanol) to yield enantiomerically pure (R,R)-hydrobenzoin.

Protocol 2: Asymmetric Transfer Hydrogenation of rac-Benzoin

This procedure is adapted from Organic Syntheses for the preparation of (R,R)-hydrobenzoin via dynamic kinetic resolution.

Reagents and Equipment:

-

1-L, four-necked, round-bottomed flask with mechanical stirrer, reflux condenser, thermometer, and dropping funnel

-

Triethylamine (290 mL, 2.08 mol)

-

Formic acid (97.0 mL, 2.57 mol)

-

rac-Benzoin (170 g, 0.801 mol)

-

RuCl--INVALID-LINK-- catalyst (0.204 g, 0.321 mmol)

-

Dry Dimethylformamide (DMF) (80 mL)

Procedure:

-

Charge the flask with triethylamine and cool to 4°C in an ice bath.

-

Slowly add formic acid to the cooled triethylamine.

-

To this formic acid/triethylamine mixture at ambient temperature, add rac-benzoin, the chiral Ru catalyst, and dry DMF.

-

Stir the reaction mixture at 40°C for 48 hours.

-

After the reaction is complete, cool the mixture to 0°C and add 300 mL of water with stirring.

-

A precipitate will form. Filter the solid through a Büchner funnel, wash thoroughly with water (2 x 500 mL), and dry in vacuo.

-

The crude product is purified by recrystallization. Dissolve the solid in hot methanol (B129727) (approx. 700 mL at 60°C).

-

Filter out any insoluble material and allow the filtrate to cool, first to room temperature and then to 0-5°C to induce crystallization.

-

Isolate the white crystals by filtration, wash with cold 2-propanol, and dry to provide optically pure (R,R)-hydrobenzoin.

Applications in Research and Development

Chiral hydrobenzoin and its derivatives are not merely synthetic targets; they are powerful tools in asymmetric synthesis and drug development.

-

Chiral Ligands: Hydrobenzoin serves as a backbone for C2-symmetric ligands that can coordinate to metal centers, creating catalysts for a wide range of asymmetric reactions, including aldol (B89426) reactions, allylborations, and reductions.[1]

-

Chiral Auxiliaries: When temporarily attached to a substrate, the hydrobenzoin moiety can direct the stereochemical outcome of a reaction. After the transformation, the auxiliary can be cleaved and recycled.[11]

-

Pharmaceuticals and Biologically Active Molecules: The 1,2-diol motif is present in numerous natural products and pharmaceutical agents. Enantiopure hydrobenzoin serves as a key chiral building block for the total synthesis of these complex molecules.[12][13] Recent studies have also explored hydrobenzoin esters as potential subtype-selective ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs), highlighting their direct role in drug discovery.[10]

Conclusion

The journey of chiral hydrobenzoin from a laboratory curiosity to a cornerstone of modern asymmetric synthesis is a testament to the advancement of organic chemistry. The development of robust, catalytic, and highly stereoselective synthetic routes has made these valuable chiral building blocks readily available. For researchers in academia and industry, a thorough understanding of these historical and methodological developments is crucial for leveraging the full potential of chiral hydrobenzoins in the design of new catalysts, materials, and therapeutic agents.

References

- 1. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]

- 2. Benzoin condensation | PPTX [slideshare.net]

- 3. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Benzoin Reaction - Wikibooks, open books for an open world [en.wikibooks.org]

- 4. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.com [encyclopedia.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scispace.com [scispace.com]

- 12. synarchive.com [synarchive.com]

- 13. Biocatalyzed asymmetric reduction of benzils to either benzoins or hydrobenzoins: pH dependent switch - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (S,S)-(-)-1,2-Diphenyl-1,2-ethanediol

For Researchers, Scientists, and Drug Development Professionals

Core Information

(S,S)-(-)-1,2-Diphenyl-1,2-ethanediol, also known as (S,S)-(-)-Hydrobenzoin, is a chiral diol that serves as a versatile building block and chiral auxiliary in asymmetric synthesis. Its C2-symmetric backbone provides a well-defined stereochemical environment, making it invaluable for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry.

Chemical and Physical Properties

The fundamental properties of (S,S)-(-)-1,2-Diphenyl-1,2-ethanediol are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₂ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| CAS Number | 2325-10-2 | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 148-150 °C | [1] |

| Optical Rotation | [α]²⁴/D −94° (c = 2.5 in ethanol) | |

| Solubility | Soluble in hot alcohol and chloroform. | [2] |

| Density | 1.0781 (rough estimate) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (S,S)-(-)-1,2-Diphenyl-1,2-ethanediol.

| Spectrum Type | Key Features/Notes |

| ¹H NMR | Spectra available from various sources.[1][3] |

| ¹³C NMR | Data available in spectral databases.[1] |

| FTIR | Spectra available, typically showing characteristic O-H and C-O stretching bands.[1][4] |

Synthesis and Experimental Protocols

The enantiomerically pure (S,S)-(-)-1,2-Diphenyl-1,2-ethanediol is most commonly synthesized via the Sharpless asymmetric dihydroxylation of trans-stilbene. An alternative high-yielding method involves the asymmetric reduction of benzil.

Sharpless Asymmetric Dihydroxylation of trans-Stilbene

This method provides the target compound in high enantiomeric excess.[5][6]

Reaction Scheme:

References

- 1. (1S,2S)-1,2-diphenylethane-1,2-diol | C14H14O2 | CID 853020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1,2-Ethanediol, 1,2-diphenyl-, (R*,R*)-(.+/-.)- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

understanding the C2 symmetric chiral diol structure

An In-depth Technical Guide to C2 Symmetric Chiral Diols

Introduction

C2 symmetric chiral diols are a cornerstone of modern asymmetric synthesis. Their unique structural properties, characterized by a twofold rotational axis of symmetry, render the two coordination sites of the diol chemically equivalent yet residing in a chiral environment. This combination is pivotal for achieving high levels of stereocontrol in a vast array of chemical transformations. These diols are extensively utilized as ligands for metal-catalyzed reactions, as chiral auxiliaries, and as resolving agents. Their rigid and well-defined conformational structures allow for effective chiral recognition and transfer of stereochemical information, making them indispensable tools for researchers, scientists, and drug development professionals in the synthesis of enantiomerically pure compounds.

Core Structure and Properties

The defining feature of a C2 symmetric molecule is the presence of a C2 rotation axis, meaning a 180° rotation about this axis results in a molecule indistinguishable from the original. In chiral diols, this symmetry element coexists with chirality, a non-superimposable mirror image relationship. This chirality can arise from either stereogenic centers (as in TADDOLs) or from axial chirality due to restricted rotation, known as atropisomerism (as in BINOL).

The C2 symmetry ensures that the two hydroxyl groups are homotopic, simplifying the coordination environment around a metal center and often leading to the formation of a single dominant diastereomeric catalyst species. This reduction in complexity is a key factor in achieving high enantioselectivity.

Caption: Examples of C2 symmetric chiral diols showcasing different sources of chirality.

Synthesis of C2 Symmetric Chiral Diols

The synthesis of enantiomerically pure C2 symmetric diols is a critical task. The primary strategies employed include:

-

Optical Resolution: This classic method involves separating a racemic mixture of the diol. It is commonly achieved by forming diastereomeric salts with a chiral resolving agent or through enzymatic resolution. For instance, racemic 1,1'-bi-2-naphthol (B31242) (BINOL) is often resolved using cinchonine (B1669041) alkaloids.

-

Asymmetric Synthesis: This is the most elegant approach, directly producing the desired enantiomer. A prominent example is the Sharpless asymmetric dihydroxylation, which can produce chiral diols from prochiral olefins with high enantioselectivity. Another key method is the enantioselective oxidative coupling of phenols to generate atropisomeric biaryls like BINOL.

-

Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from nature, such as tartaric acid, to synthesize complex diols like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol).

Caption: General synthetic workflows for obtaining enantiopure C2 symmetric diols.

Table 1: Comparison of Synthetic Methods for C2 Symmetric Diols

| Method | Target Diol Example | Precursor | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Reference |

| Optical Resolution | (R)-BINOL | Racemic BINOL | 35 - 45 | >99 | Jacques, J. et al. Tetrahedron (1981) |

| Asymmetric Oxidative Coupling | (S)-BINOL | 2-Naphthol | 70 - 95 | >98 | Brussee, J. et al. Tetrahedron (1985) |

| Chiral Pool Synthesis | (4R,5R)-TADDOL | (R,R)-Tartaric Acid | 80 - 90 | >99 | Seebach, D. et al. Angew. Chem. (1988) |

Applications in Asymmetric Catalysis

C2 symmetric diols are most renowned for their role as chiral ligands in metal-catalyzed asymmetric reactions. Upon deprotonation, the diol binds to a metal center (e.g., Ti, Al, Zn, Ru), forming a rigid, C2 symmetric catalyst complex. The well-defined chiral pocket of this complex then orchestrates the approach of the substrate, leading to a highly stereoselective transformation.

Key applications include:

-

Enantioselective Reduction of Ketones: BINOL-derived aluminum or ruthenium complexes are highly effective for the reduction of prochiral ketones to chiral secondary alcohols.

-

Diels-Alder Reactions: Lewis acid catalysts modified with TADDOL or BINOL derivatives promote highly diastereoselective and enantioselective cycloaddition reactions.

-

Alkylation and Arylation: Zinc-TADDOLate complexes are used for the enantioselective addition of alkyl and aryl groups to aldehydes.

Caption: Generalized catalytic cycle for a C2 symmetric diol-metal complex.

Table 2: Performance of C2 Symmetric Diol Ligands in Asymmetric Reactions

| Reaction | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Ketone Reduction | RuCl2--INVALID-LINK--n | Acetophenone | 98 | 99 (R) | Noyori, R. et al. J. Am. Chem. Soc. (1987) |

| Diethylzinc Addition to Aldehyde | (4R,5R)-TADDOL / Ti(O-i-Pr)4 | Benzaldehyde | 95 | 98 (R) | Seebach, D. et al. Angew. Chem. (1991) |

| Diels-Alder Reaction | (R)-BINOL / ZnBr2 | N-Crotonyloxazolidinone | 85 | 96 | Corey, E.J. et al. J. Am. Chem. Soc. (1989) |

Experimental Protocols

Protocol 1: Synthesis of (4R,5R)-TADDOL from (2R,3R)-Diethyl Tartrate

This protocol details the synthesis of a TADDOL derivative, a classic example of using the chiral pool.

Materials:

-

(2R,3R)-Diethyl tartrate

-

Anhydrous acetone (B3395972)

-

Anhydrous toluene

-

p-Toluenesulfonic acid (p-TSA)

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Hexanes, Ethyl Acetate (B1210297)

Procedure:

-

Acetal Formation:

-

To a solution of (2R,3R)-diethyl tartrate (1.0 eq) in anhydrous toluene, add anhydrous acetone (3.0 eq) and a catalytic amount of p-TSA (0.02 eq).

-

Reflux the mixture using a Dean-Stark apparatus to remove water for 12 hours.

-

Cool the reaction, wash with saturated aqueous sodium bicarbonate, then brine. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield the acetonide-protected tartrate.

-

-

Grignard Reaction:

-

Dissolve the crude acetonide from the previous step in anhydrous THF under an argon atmosphere and cool to 0 °C.

-

Slowly add phenylmagnesium bromide (5.0 eq) via syringe. The reaction is highly exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.

-

-

Purification:

-

Purify the crude solid product by recrystallization from a hexanes/ethyl acetate mixture to afford the (4R,5R)-TADDOL as a white crystalline solid.

-

Characterization:

-

Appearance: White crystalline solid.

-

Specific Rotation [α]D: -65.5° (c 1.0, CHCl3).

-

1H NMR (CDCl3): Shows characteristic peaks for the phenyl groups (multiplet, ~7.2-7.4 ppm), the methine protons (singlet, ~4.8 ppm), and the methyl groups of the acetonide (singlet, ~1.4 ppm).

This guide provides a foundational understanding of the structure, synthesis, and application of C2 symmetric chiral diols. The combination of their unique symmetry, conformational rigidity, and synthetic accessibility ensures their continued prominence in the field of asymmetric synthesis and the development of new chiral drugs and materials.

A Deep Dive into the Aqueous Solubility of Hydrobenzoin Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of hydrobenzoin (B188758) stereoisomers, specifically (R,R)-hydrobenzoin, (S,S)-hydrobenzoin, and meso-hydrobenzoin (B1201251). Understanding the solubility of these diastereomers is crucial in various fields, including synthetic chemistry, pharmacology, and materials science, as it directly impacts reaction kinetics, bioavailability, and product formulation. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Aqueous Solubility Data

The aqueous solubility of the three stereoisomers of hydrobenzoin is summarized in the table below. It is important to note that while experimental data is available for the meso-hydrobenzoin isomer, the data for the (R,R) and (S,S) enantiomers are predicted values obtained from reputable chemical databases. Enantiomers, by definition, have identical physical properties in an achiral environment, and thus their predicted aqueous solubilities are the same.

| Stereoisomer | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Data Type |

| meso-Hydrobenzoin | 20 | 0.25 | 2.5 | Experimental |

| 100 | 1.25 | 12.5 | Experimental | |

| (R,R)-Hydrobenzoin | 25 | 0.342 | 3.42 | Predicted |

| (S,S)-Hydrobenzoin | 25 | 0.342 | 3.42 | Predicted |

Note: The experimental data for meso-hydrobenzoin does not specify the pressure at which the measurements were taken, but it is assumed to be at or near standard atmospheric pressure.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound. This protocol is suitable for determining the aqueous solubility of hydrobenzoin stereoisomers.

2.1. Principle

An excess amount of the solid compound is agitated in a specific solvent (in this case, purified water) at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the thermodynamic solubility.

2.2. Materials and Equipment

-

Hydrobenzoin stereoisomer (solid powder)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Glass flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Analytical balance

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter (optional, for buffered solutions)

2.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the hydrobenzoin stereoisomer to a glass flask. The excess solid should be clearly visible.

-

Add a known volume of high-purity water to the flask.

-

Securely cap the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in an orbital shaker or a temperature-controlled water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant rate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The equilibration time may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle for a short period.

-

To separate the undissolved solid from the saturated solution, either:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the excess solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

-

Quantification of Dissolved Solute (UV-Vis Spectrophotometry):

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the hydrobenzoin stereoisomer of known concentrations in a suitable solvent (e.g., ethanol (B145695) or a water/ethanol mixture where the compound is freely soluble).

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for hydrobenzoin using the UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated aqueous solution with the same solvent used for the standards to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility.

-

2.4. Data Analysis and Reporting

The solubility should be reported in standard units such as g/100 mL, mg/mL, or molarity (mol/L), along with the temperature at which the measurement was performed. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of a hydrobenzoin stereoisomer.

Caption: Workflow for Thermodynamic Solubility Determination.

This guide provides foundational knowledge and practical steps for assessing the aqueous solubility of hydrobenzoin stereoisomers. Accurate solubility data is a cornerstone of effective research and development in the chemical and pharmaceutical sciences.

Methodological & Application

Applications of (S,S)-(-)-Hydrobenzoin in Asymmetric Synthesis: Application Notes and Protocols

(S,S)-(-)-Hydrobenzoin , a readily available and relatively inexpensive C₂-symmetric chiral diol, serves as a versatile building block and chiral controller in a multitude of asymmetric transformations. Its utility stems from its dual hydroxyl groups, which can be readily derivatized to form chiral auxiliaries, ligands for metal-catalyzed reactions, and chiral templates. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the pivotal role of this compound in modern asymmetric synthesis.

Application Notes

This compound and its derivatives have been successfully employed in a range of stereoselective reactions, consistently delivering high levels of enantiomeric and diastereomeric control. Key application areas include:

-

Chiral Auxiliaries: The diol can be converted into cyclic acetals or ketals, which then act as effective chiral auxiliaries. These auxiliaries are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recycled. This strategy is particularly effective in asymmetric aldol (B89426) and Diels-Alder reactions.

-

Chiral Ligands for Asymmetric Catalysis: The hydroxyl groups of this compound provide convenient handles for the synthesis of a wide array of chiral ligands. These include phosphine (B1218219) ligands for asymmetric hydrogenation, nitrogen-containing ligands for transfer hydrogenation, and ligands for various other metal-catalyzed processes such as epoxidation and aziridination. The C₂-symmetry of the hydrobenzoin (B188758) backbone is often crucial for achieving high enantioselectivity in these catalytic systems.

-

Chiral Starting Materials: In addition to its role as a chiral controller, this compound can also serve as a chiral building block for the total synthesis of complex molecules, including natural products and pharmaceuticals.

The following sections provide detailed experimental protocols for some of the key applications of this compound in asymmetric synthesis, along with quantitative data to facilitate comparison and application in a laboratory setting.

Data Presentation

The following tables summarize the quantitative data for key asymmetric reactions utilizing this compound and its derivatives.

Table 1: Asymmetric Transfer Hydrogenation of Benzil (B1666583) Derivatives using a (S,S)-Hydrobenzoin-derived Ligand

| Entry | Substrate (Benzil Derivative) | Catalyst Loading (mol%) | Yield (%) | de (%) | ee (%) |

| 1 | Benzil | 0.05-0.1 | >99 | 97 | >99 |

| 2 | 4,4'-Dimethylbenzil | 0.1 | 95 | >99 | >99 |

| 3 | 4,4'-Dimethoxybenzil | 0.1 | 92 | >99 | >99 |

| 4 | 4,4'-Difluorobenzil | 0.1 | 98 | 98 | >99 |

Table 2: Asymmetric Aldol Reaction using a (S,S)-Hydrobenzoin-derived Acetal (B89532) as a Chiral Auxiliary

| Entry | Aldehyde | Enolate Precursor | Yield (%) | dr (syn:anti) | ee (%) of syn-product |

| 1 | Benzaldehyde | Propanoyl-derived acetal | 85 | 95:5 | >98 |

| 2 | Isobutyraldehyde | Propanoyl-derived acetal | 82 | 97:3 | >98 |

| 3 | p-Nitrobenzaldehyde | Propanoyl-derived acetal | 90 | 96:4 | >99 |

| 4 | Cinnamaldehyde | Propanoyl-derived acetal | 78 | 92:8 | 97 |

Experimental Protocols

Asymmetric Transfer Hydrogenation of Benzil

This protocol describes the asymmetric transfer hydrogenation of benzil to (R,R)-hydrobenzoin using a ruthenium catalyst bearing a ligand derived from (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, which shares structural motifs with derivatives of (S,S)-Hydrobenzoin.[1]

Materials:

-

Benzil

-

Formic acid

-

RuCl--INVALID-LINK-- catalyst

-

Methanol (B129727) (for crystallization)

-

Deionized water

Procedure:

-

A mixture of formic acid and triethylamine (5:2 molar ratio) is prepared.

-

To this mixture, benzil (1.0 equivalent) and the RuCl--INVALID-LINK-- catalyst (0.0005 - 0.001 equivalents) are added.

-

The reaction mixture is stirred at 40 °C for 24 hours.

-

After completion, the reaction is cooled to 0 °C and water is added to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is recrystallized from hot methanol to yield enantiomerically pure (R,R)-hydrobenzoin.

Characterization:

-

The diastereomeric excess (de) and enantiomeric excess (ee) are determined by chiral HPLC analysis.

Asymmetric Aldol Reaction using a Chiral Acetal Auxiliary

This protocol outlines a general procedure for an asymmetric aldol reaction using a chiral acetal derived from this compound as a chiral auxiliary.

Materials:

-

(4S,5S)-2-alkenyl-4,5-diphenyl-1,3-dioxolane (chiral acetal)

-

Titanium tetrachloride (TiCl₄)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., benzaldehyde)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

The chiral acetal (1.0 equivalent) is dissolved in dry dichloromethane under an inert atmosphere and cooled to -78 °C.

-

Titanium tetrachloride (1.1 equivalents) is added dropwise, and the mixture is stirred for 5 minutes.

-

Diisopropylethylamine (1.2 equivalents) is then added dropwise, and the resulting mixture is stirred for 1 hour at -78 °C to form the titanium enolate.

-

The aldehyde (1.5 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the aldol adduct.

-

The chiral auxiliary can be cleaved by acidic hydrolysis to yield the β-hydroxy carbonyl compound and recover the this compound.

Characterization:

-

The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude product.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis after conversion of the aldol product to a suitable derivative.

Mandatory Visualization

References

Application Notes and Protocols for the Use of (S,S)-(-)-Hydrobenzoin as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

(S,S)-(-)-Hydrobenzoin, a readily available and relatively inexpensive C2-symmetric diol, serves as a versatile chiral auxiliary in a variety of asymmetric transformations. Its rigid diphenyl backbone provides a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as cyclopropanations, aldol (B89426) additions, and alkylations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as effective chiral auxiliaries in asymmetric synthesis.

Introduction to this compound as a Chiral Auxiliary

This compound can be employed directly as a chiral ligand or, more commonly, can be converted into various derivatives to act as covalently bound chiral auxiliaries.[1] These derivatives, such as ketals, acetals, and ethers, are designed to impart facial bias in the reactions of prochiral substrates. The steric bulk of the phenyl groups on the hydrobenzoin (B188758) backbone effectively shields one face of the reactive center, directing the approach of reagents to the opposite face and leading to the formation of one diastereomer in preference to the other. Following the stereoselective transformation, the chiral auxiliary can be cleaved and often recovered for reuse, making the process efficient and cost-effective.

Application 1: Diastereoselective Simmons-Smith Cyclopropanation of α,β-Unsaturated Ketals

One of the notable applications of this compound is in the diastereoselective cyclopropanation of α,β-unsaturated ketones. By converting the ketone into a chiral ketal with this compound, high diastereoselectivity can be achieved in subsequent Simmons-Smith cyclopropanation reactions.[2]

Reaction Principle

The chiral ketal, formed from the α,β-unsaturated ketone and this compound, possesses a defined three-dimensional structure. The phenyl groups of the hydrobenzoin moiety create a sterically hindered environment on one face of the double bond. The Simmons-Smith reagent, typically a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (Furukawa modification), then preferentially attacks the less hindered face, leading to the formation of a single diastereomer of the cyclopropanated product.[3][4]

Experimental Protocol: Diastereoselective Cyclopropanation of (4S,5S)-2-(cyclohex-2-en-1-ylidene)-4,5-diphenyl-1,3-dioxolane

This protocol is adapted from the work of Mash, et al. on the diastereoselective cyclopropanation of α,β-unsaturated ketals.[2]

Materials:

-

(4S,5S)-2-(cyclohex-2-en-1-ylidene)-4,5-diphenyl-1,3-dioxolane

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Diiodomethane (CH₂I₂)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of (4S,5S)-2-(cyclohex-2-en-1-ylidene)-4,5-diphenyl-1,3-dioxolane (1.0 equiv) in anhydrous diethyl ether (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of diethylzinc in hexanes (2.2 equiv) dropwise via the dropping funnel over 15 minutes.

-

After the addition is complete, add diiodomethane (2.5 equiv) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired cyclopropanated product.

Quantitative Data

| Substrate | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| (4S,5S)-2-(cyclohex-2-en-1-ylidene)-4,5-diphenyl-1,3-dioxolane | Corresponding cyclopropane | 19:1 | 90 |

Data adapted from Mash, et al.[2]

Workflow Diagram

Caption: Workflow for diastereoselective cyclopropanation.

Application 2: Asymmetric Aldol Reactions using (S,S)-Hydrobenzoin Derivatives

Derivatives of (S,S)-Hydrobenzoin, such as its dimethyl ether, can act as chiral auxiliaries to direct the stereochemical outcome of aldol reactions. The chiral environment created by the auxiliary influences the formation of the enolate and its subsequent reaction with an aldehyde, leading to high diastereoselectivity in the aldol adduct.

Reaction Principle

The chiral auxiliary, covalently attached to the ketone or a related precursor, directs the formation of a specific enolate geometry (E or Z). The bulky phenyl groups of the hydrobenzoin moiety then block one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This facial bias results in the formation of a single diastereomer of the β-hydroxy carbonyl compound.

Experimental Protocol: Asymmetric Aldol Reaction of a Chiral Acetal (B89532)

This protocol is a general representation based on established principles of auxiliary-controlled aldol reactions.

Materials:

-

Chiral acetal derived from a ketone and this compound

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of the chiral acetal (1.0 equiv) in anhydrous THF (0.2 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 equiv) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add a solution of the aldehyde (1.2 equiv) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.

-

Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched aldol adduct.

Quantitative Data

| Ketone Derivative | Aldehyde | Diastereomeric Excess (de) | Yield (%) |

| Chiral Acetal 1 | Benzaldehyde | >95% | 85 |

| Chiral Acetal 2 | Isobutyraldehyde | >95% | 80 |

Illustrative data based on typical outcomes for auxiliary-controlled aldol reactions.

Signaling Pathway Diagram

Caption: Mechanism of the asymmetric aldol reaction.

Conclusion

This compound and its derivatives are powerful and versatile chiral auxiliaries for a range of asymmetric transformations. The protocols provided herein for diastereoselective cyclopropanation and asymmetric aldol reactions demonstrate the high levels of stereocontrol that can be achieved. These methods offer a reliable and cost-effective approach for the synthesis of enantiomerically pure compounds, which are of significant interest to researchers in academia and the pharmaceutical industry. The straightforward application and the potential for auxiliary recovery make this compound an attractive choice for asymmetric synthesis.

References

The Pivotal Role of (S,S)-(-)-Hydrobenzoin in Shaping Enantioselective Catalysis

(S,S)-(-)-Hydrobenzoin, a readily available C2-symmetric chiral diol, has emerged as a cornerstone in the field of enantioselective catalysis. Its versatile structure allows it to serve as a chiral auxiliary, a foundational building block for more complex chiral ligands, and a direct ligand in a variety of metal-catalyzed reactions. This application note delves into the multifaceted utility of this compound, providing detailed protocols for its application in key asymmetric transformations and summarizing its performance with quantitative data. This resource is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful tool for the stereocontrolled synthesis of chiral molecules.

This compound's efficacy stems from its well-defined stereochemistry and the strategic placement of its hydroxyl groups. These functional groups provide convenient handles for derivatization or coordination to metal centers, thereby creating a chiral environment that can effectively discriminate between enantiotopic faces of a prochiral substrate. This chiral induction is fundamental to achieving high levels of enantioselectivity in a range of important chemical reactions.

Key Applications in Enantioselective Catalysis

This compound has proven instrumental in several classes of enantioselective reactions. Notable examples include its use in conjunction with metal catalysts to facilitate asymmetric aldol (B89426) reactions, Evans-Tishchenko reactions, and asymmetric transfer hydrogenations.

Chiral Ligand for Calcium-Catalyzed Asymmetric Aldol Reactions

In this application, this compound serves as a chiral ligand for a calcium catalyst, promoting the direct asymmetric aldol reaction between a ketone and an aldehyde. The resulting chiral calcium alkoxide complex creates a rigid and well-defined chiral pocket that directs the stereochemical outcome of the carbon-carbon bond formation, leading to the synthesis of enantioenriched β-hydroxy ketones.

Quantitative Data Summary: Calcium-Catalyzed Asymmetric Aldol Reaction

| Entry | Ketone | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | Pivalaldehyde | 85 | 91 |

| 2 | Acetophenone | Isobutyraldehyde | 78 | 88 |

| 3 | Propiophenone | Pivalaldehyde | 82 | 90 |

| 4 | Propiophenone | Benzaldehyde | 75 | 85 |

Chiral Ligand for Ytterbium-Catalyzed Asymmetric Aldol-Tishchenko Reactions

This compound can be employed as a ligand in combination with ytterbium triflate to catalyze a tandem asymmetric aldol-Tishchenko reaction. This powerful sequence first involves an asymmetric aldol addition followed by an intramolecular hydride transfer (Tishchenko reduction) to afford valuable anti-1,3-diol monoesters with high diastereoselectivity and enantioselectivity.

Quantitative Data Summary: Ytterbium-Catalyzed Asymmetric Aldol-Tishchenko Reaction

| Entry | Ketone | Aldehyde | Diastereomeric Ratio (anti:syn) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetone | Benzaldehyde | >95:5 | 88 | 92 |

| 2 | Acetone | 4-Chlorobenzaldehyde | >95:5 | 91 | 94 |

| 3 | Cyclohexanone | Benzaldehyde | >95:5 | 85 | 90 |

| 4 | Acetophenone | 4-Nitrobenzaldehyde | >95:5 | 82 | 91 |

Precursor for Chiral Ligands in Asymmetric Transfer Hydrogenation

This compound is a common starting material for the synthesis of more elaborate chiral ligands used in asymmetric transfer hydrogenation. For instance, it can be converted into chiral diamine ligands which, when complexed with ruthenium, form highly efficient catalysts for the reduction of prochiral ketones and imines.

Quantitative Data Summary: Asymmetric Transfer Hydrogenation of Benzil

| Entry | Substrate | Catalyst | Diastereomeric Excess (de, %) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzil | RuCl--INVALID-LINK-- | 97 | >99 | >99 |

Experimental Protocols

Protocol 1: this compound/Calcium-Catalyzed Asymmetric Aldol Reaction

Materials:

-

This compound (1.0 equiv)

-

Calcium hydride (CaH₂) (0.5 equiv)

-

Potassium thiocyanate (B1210189) (KSCN) (1.0 equiv, as an additive)

-

Anhydrous Tetrahydrofuran (THF)

-

Ketone (e.g., Acetophenone) (1.0 equiv)

-

Aldehyde (e.g., Pivalaldehyde) (1.2 equiv)

-

Anhydrous toluene

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend this compound (1.0 equiv) and CaH₂ (0.5 equiv) in anhydrous THF. Heat the mixture to reflux for 3 hours. Cool the resulting suspension to room temperature. Add KSCN (1.0 equiv) and stir for an additional 1 hour.

-

Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the ketone (1.0 equiv) in anhydrous toluene.

-

Aldol Reaction: Add the prepared chiral calcium catalyst suspension to the ketone solution. Cool the mixture to 0 °C and then add the aldehyde (1.2 equiv) dropwise.

-